molecular formula C21H17N B13986815 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole

5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole

Cat. No.: B13986815
M. Wt: 283.4 g/mol
InChI Key: QQTLVSFCYJTMDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: These include anti-cancer, anti-inflammatory, and antimicrobial activities .

Industry: In industry, this compound may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structure allows for the tuning of electronic properties, making it valuable in the field of organic electronics .

Mechanism of Action

The mechanism of action of 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole is unique due to its specific substitution pattern and dihydro structure.

Properties

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

14,14-dimethyl-9-azapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene

InChI

InChI=1S/C21H17N/c1-21(2)15-9-5-3-7-13(15)19-16(21)11-12-18-20(19)14-8-4-6-10-17(14)22-18/h3-12,22H,1-2H3

InChI Key

QQTLVSFCYJTMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C31)C4=C(C=C2)NC5=CC=CC=C54)C

Origin of Product

United States

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